2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one
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Overview
Description
2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one typically involves the condensation of 2-aminobenzothiazole with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound can form hydrogen bonds and π-π interactions with its targets, stabilizing the active conformation and enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the benzylideneamino group.
2-Aminobenzothiazole: A precursor in the synthesis of 2-(Benzylideneamino)-1,2-benzothiazol-3(2H)-one.
Benzylideneaminothiazole: A related compound with a thiazole ring instead of a benzothiazole ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
287487-46-1 |
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Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-(benzylideneamino)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10N2OS/c17-14-12-8-4-5-9-13(12)18-16(14)15-10-11-6-2-1-3-7-11/h1-10H |
InChI Key |
GSIXUYKTOYNQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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